molecular formula C10H12ClN3O2S B13895590 6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde

6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde

Katalognummer: B13895590
Molekulargewicht: 273.74 g/mol
InChI-Schlüssel: GPZZZZWJDGKRBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde is an organic compound with a complex structure that includes a pyrazine ring substituted with chlorine, methylsulfanyl, morpholine, and carbaldehyde groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a pyrazine derivative, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The morpholine ring is then introduced via a substitution reaction, and finally, the carbaldehyde group is added through formylation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbaldehyde group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine: Lacks the carbaldehyde group.

    5-Methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde: Lacks the chlorine atom.

    6-Chloro-3-morpholin-4-ylpyrazine-2-carbaldehyde: Lacks the methylsulfanyl group.

Uniqueness

6-Chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H12ClN3O2S

Molekulargewicht

273.74 g/mol

IUPAC-Name

6-chloro-5-methylsulfanyl-3-morpholin-4-ylpyrazine-2-carbaldehyde

InChI

InChI=1S/C10H12ClN3O2S/c1-17-10-8(11)12-7(6-15)9(13-10)14-2-4-16-5-3-14/h6H,2-5H2,1H3

InChI-Schlüssel

GPZZZZWJDGKRBX-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=C(N=C1Cl)C=O)N2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.